4,8-Dichloro-7-fluoroquinoline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dichloro-7-fluoroquinoline can be achieved through various methods. One common approach involves the nucleophilic fluoro-dechlorination of 5,6,7,8-tetrachloroquinoline, which gives a mixture of fluorinated and chlorinated quinolines . Another method involves the direct fluorination of 4,7-dichloroquinoline .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as condensation, cyclization, hydrolysis, decarboxylation, and chlorination .
Chemical Reactions Analysis
Types of Reactions: 4,8-Dichloro-7-fluoroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the quinoline ring can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines .
Scientific Research Applications
4,8-Dichloro-7-fluoroquinoline has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of infectious diseases.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 4,8-Dichloro-7-fluoroquinoline involves its interaction with specific molecular targets. As a member of the fluoroquinolone family, it likely inhibits bacterial DNA synthesis by stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This inhibition blocks the progress of the replication fork, leading to cell death .
Comparison with Similar Compounds
4,7-Dichloroquinoline: Shares a similar structure but lacks the fluorine atom at the 7-position.
7-Fluoro-4-chloroquinoline: Similar structure but with different substitution patterns.
Uniqueness: 4,8-Dichloro-7-fluoroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4,8-dichloro-7-fluoroquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2FN/c10-6-3-4-13-9-5(6)1-2-7(12)8(9)11/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQDFRAMEFJRQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=NC=CC(=C21)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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